3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Description
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJXESMZBQZREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of 1,2,4-Triazole Derivatives
A common approach to synthesize 1,2,4-triazoles involves the reaction of hydrazides or amidines with appropriate electrophiles under acidic or basic conditions. For example, amidines can be cyclized with hydrazine derivatives to form the triazole ring.
Two-stage stepwise cascade synthetic procedure: This involves initial formation of an amidoxime intermediate from nitriles and hydroxylamine hydrochloride, followed by reaction with another nitrile under copper catalysis to form the 1,2,4-triazole ring via intramolecular cyclization.
One-pot reaction: Some methods allow direct one-pot synthesis of 1,3-disubstituted 1,2,4-triazoles using nitrilimines and Vilsmeier reagents or other electrophilic agents under mild heating.
These methods provide high yields and broad substrate scope, which can be adapted to introduce the pyrrolidin-2-yl substituent.
Formation of Hydrochloride Salt
The hydrochloride salt formation is typically achieved by treating the free base triazole compound with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether, followed by crystallization to obtain the hydrochloride salt as a solid.
The copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine hydrochloride represents an efficient and environmentally friendly route with broad substrate tolerance and moderate to high yields.
The use of chiral pyrrolidine derivatives as starting materials allows for the synthesis of stereochemically pure triazole compounds, maintaining the chiral integrity through substitution and cycloaddition steps.
The hydrochloride salt form improves the compound's stability and handling properties, facilitating purification and storage.
No direct literature source was found describing a single-step synthesis of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride, but the combination of the above strategies is well-supported by diverse synthetic protocols for related compounds.
The preparation of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves multi-step synthetic strategies that combine:
- Efficient construction of the 1,2,4-triazole ring via amidoxime intermediates or hydrazide cyclizations,
- Introduction of the pyrrolidin-2-yl substituent through nucleophilic substitution or copper-catalyzed cycloaddition reactions,
- Acid-base treatment to yield the hydrochloride salt.
These methods are supported by diverse research findings demonstrating good yields, stereochemical control, and operational simplicity under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the modification and creation of various derivatives that can exhibit different chemical properties and biological activities.
Reactivity and Functionalization
- 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo several types of reactions:
- Oxidation : Using reagents such as potassium permanganate or hydrogen peroxide to form ketones or carboxylic acids.
- Reduction : Employing sodium borohydride to produce alcohols or amines.
- Substitution : Nucleophilic substitution reactions can occur at the triazole ring with alkyl halides or acyl chlorides.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols, Amines |
| Substitution | Alkyl halides + Base (NaOH) | Alkylated or acylated derivatives |
Biological Applications
Biochemical Probes
- The compound is being investigated as a biochemical probe due to its ability to interact with specific molecular targets. The pyrrolidine moiety enhances binding affinity while the triazole ring facilitates hydrogen bonding interactions with biological macromolecules.
Therapeutic Potential
- Research has indicated potential therapeutic effects in treating neurological disorders. The compound's unique structural features make it a candidate for drug development aimed at modulating enzyme activity or receptor interactions .
Medicinal Chemistry Insights
Anticancer Activity
- Several studies have explored the anticancer properties of triazole derivatives. For instance, compounds with similar triazole scaffolds have shown promising activities against various human cancer cell lines. The incorporation of a pyrrolidine ring may enhance these effects due to improved pharmacokinetic properties .
Antiviral Applications
- Recent research highlights the potential of 1,2,4-triazole derivatives in combating viral infections. A study demonstrated that substituting amide groups with triazoles improved potency against β-coronaviruses by optimizing binding interactions within the ATP-binding pocket of key viral proteins .
Case Studies
-
Synthesis and Evaluation of Anticancer Agents
- A study synthesized several triazole-based compounds and evaluated their cytotoxic effects against breast cancer cell lines. Results indicated that modifications involving pyrrolidine enhanced anticancer activity compared to non-pyrrolidine derivatives, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Development of Antiviral Compounds
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound, while the triazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Comparisons
Substituent Effects on Bioactivity
- Anticonvulsant Activity : The phenyl-substituted analog (C₁₅H₁₁ClFN₄O) demonstrates potent anticonvulsant effects (ED₅₀ = 1.4 mg/kg), comparable to diazepam (ED₅₀ = 1.2 mg/kg) . In contrast, the target compound lacks reported activity, suggesting its substituents may prioritize other therapeutic pathways.
- Neurological Potential: The methoxy-pyrrolidine derivative (C₈H₁₆Cl₂N₄O) is highlighted for neurological applications, likely due to stereochemical specificity (2S,4R configuration) enhancing target binding . The target compound’s simpler pyrrolidine substituent may offer broader but less selective interactions.
Salt Form and Solubility
- Hydrochloride salts (e.g., target compound) are common for improving aqueous solubility. Dihydrochloride salts (e.g., C₁₀H₁₆Cl₂N₄) may further enhance solubility but require careful pH optimization .
Biological Activity
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride (CAS No. 1955523-42-8) is a compound that features a pyrrolidine ring fused to a triazole ring. This unique structure is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound's molecular structure contributes significantly to its biological activity. The pyrrolidine moiety is known for its ability to improve the pharmacokinetics of drug molecules, while the triazole ring can participate in various interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 5-pyrrolidin-2-yl-1H-1,2,4-triazole; hydrochloride |
| Molecular Formula | C6H10N4Cl |
| Molecular Weight | 174.62 g/mol |
| Solubility | Soluble in water |
The mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride likely involves interactions with specific enzymes or receptors. The compound may modulate the activity of these targets through binding interactions facilitated by hydrogen bonding and hydrophobic interactions due to its structural components.
Biological Activity
Research has highlighted several key areas regarding the biological activity of this compound:
Anticancer Activity
Studies have indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, certain triazole derivatives have shown promising results in inhibiting cancer cell proliferation in various models, including lung adenocarcinoma (A549 cells) and other cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Triazole derivatives have been reported to possess antibacterial and antifungal properties, which may be attributed to their ability to interfere with microbial enzyme function .
Neurological Effects
There is ongoing research into the potential neurological applications of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride. The compound has been explored for its effects on neurotransmitter systems and its potential role in treating neurological disorders .
Case Studies
Several studies have documented the biological effects of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride:
- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited cytotoxicity against A549 cells with IC50 values comparable to standard chemotherapeutic agents .
- Antimicrobial Testing : A series of tests showed that triazole derivatives could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Neuropharmacological Studies : Research indicated potential neuroprotective effects in animal models, suggesting that the compound may influence pathways involved in neurodegeneration .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against A549 cells |
| Antimicrobial Effects | Effective against Gram-positive bacteria |
| Neurological Applications | Potential neuroprotective properties |
Q & A
Q. What advanced separation techniques are recommended for isolating enantiomers or tautomers of this compound?
- Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or SFC (supercritical CO₂ with 20% ethanol modifier). Confirm enantiomeric excess (ee) via CD spectroscopy or X-ray crystallography (if crystals form in ethyl acetate/n-hexane) .
Data Contradiction and Validation Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
